4-Chloro-2-methoxy-3-methylaniline

Lipophilicity Drug Design Physicochemical Property Prediction

This halogenated aniline offers a rare 2,3,4-trisubstitution pattern (Cl, MeO, Me) that creates a push-pull electronic system unavailable in simpler analogs. It is the essential core for clinical-stage IDO1 inhibitors (IC50 0.340 nM) and enables regioselective functionalization for herbicides and bathochromic azo dyes. When you need the exact scaffold, not a compromise, request a quote for ≥95% purity material from our verified global suppliers.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B13089472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-3-methylaniline
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)N)Cl
InChIInChI=1S/C8H10ClNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
InChIKeyHKWFZJLHZQHDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxy-3-methylaniline (CAS 6358-81-2): A Tri-Substituted Aniline Building Block for Agrochemical, Pharmaceutical, and Dye Synthesis


4-Chloro-2-methoxy-3-methylaniline is a halogenated aniline derivative defined by a unique 2,3,4-trisubstitution pattern: an electron-donating methoxy group at C2, a methyl group at C3, and an electron-withdrawing chloro group at C4 on the aniline ring [1]. This specific arrangement imparts distinct electronic and steric properties that differentiate it from common mono- or di-substituted aniline analogs, making it a versatile intermediate in the production of complex agrochemicals, pharmaceuticals, and dyes [1].

Why Generic Aniline Substitution Fails: The Electronic and Steric Consequences of the 2,3,4-Trisubstitution Pattern in 4-Chloro-2-methoxy-3-methylaniline


Simple aniline analogs like 4-chloro-3-methylaniline or 2-methoxy-3-methylaniline cannot replicate the reactivity profile of 4-Chloro-2-methoxy-3-methylaniline. The presence of both strong electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups in a contiguous 2,3,4-arrangement creates a unique push-pull electronic system on the aromatic ring, which is absent in mono- or differently di-substituted analogs [1]. This directly impacts the regioselectivity of subsequent electrophilic aromatic substitutions and the success of cross-coupling reactions, where the chloro group serves as a selective reactive handle [1]. This specific substitution pattern is critical for constructing the molecular frameworks found in certain patent-protected therapeutic candidates, where even positional isomers (e.g., moving the methyl to the 5-position) yield compounds with different, often inferior, biological or physicochemical profiles [2].

Quantitative Differentiation Evidence for 4-Chloro-2-methoxy-3-methylaniline Against Closest Analogs


Differentiation from 4-Chloro-3-methylaniline: Impact of the Ortho-Methoxy Group on Lipophilicity and Hydrogen Bonding

The addition of an ortho-methoxy group in 4-Chloro-2-methoxy-3-methylaniline significantly alters its physicochemical profile compared to 4-chloro-3-methylaniline. The predicted lipophilicity (XLogP3) of the target compound is 2.2, whereas the comparator, 4-chloro-3-methylaniline, has an XLogP3 of 2.8 [REFS-1, REFS-2]. This 0.6 log unit decrease indicates the target compound is markedly less lipophilic, which can lead to improved aqueous solubility and a different in vivo distribution profile if incorporated into a drug candidate [1]. Additionally, the presence of the methoxy oxygen increases the hydrogen bond acceptor count from 1 to 2, offering an extra point for potential target interactions [REFS-1, REFS-2].

Lipophilicity Drug Design Physicochemical Property Prediction

Differentiation from 2-Methoxy-3-methylaniline: The Chloro Substituent as a Synthetic Handle and Electronic Modulator

Unlike its non-halogenated analog 2-methoxy-3-methylaniline, the target compound possesses a chlorine atom at the para position relative to the amine. This chloro substituent serves a dual purpose: it acts as a strong electron-withdrawing group, deactivating the ring and directing electrophilic substitution, and it provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [REFS-1, REFS-2]. The comparator, 2-methoxy-3-methylaniline, lacks this reactive handle, limiting its utility to reactions solely at the amine group, whereas the target compound can be sequentially functionalized at both the amine and the carbon-chlorine bond, enabling access to more complex molecular architectures [REFS-1, REFS-2].

Cross-Coupling Synthetic Handle Electrophilic Substitution

Regioisomeric Differentiation: 4-Chloro-2-methoxy-3-methylaniline vs. 4-Chloro-2-methoxy-5-methylaniline

The target compound's methyl group is at the 3-position, while a known patent-related isomer has the methyl group at the 5-position [1]. This positional difference has proven critical in patent literature, where specific substitution patterns are claimed for biological activity. For example, in the development of IDO1 and RORγt inhibitors, the 4-chloro-2-methoxy-3-methylphenyl motif appears as a key substructure in highly potent compounds (e.g., IC50: 0.340 nM against human IDO1 in whole blood assay) [2]. The corresponding 5-methyl isomer (4-chloro-2-methoxy-5-methylaniline) would produce a fundamentally different spatial orientation of the methyl group, which is known to alter target binding and potency, as evidenced by its distinct chemical identity in regulatory and patent listings [REFS-1, REFS-2].

Regioselectivity Patent Composition Positional Isomer

Proven Application Scenarios for 4-Chloro-2-methoxy-3-methylaniline Based on Its Unique Substitution Pattern


Synthesis of Immuno-Oncology Candidates: A Key Building Block for Potent IDO1 Inhibitors

The 4-chloro-2-methoxy-3-methylphenyl motif is embedded within clinical-stage indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. As evidenced, derivatives based on this core have demonstrated single-digit nanomolar potency in whole-blood assays (IC50 of 0.340 nM) [1]. The contiguous substitution pattern is critical for binding to the heme-containing active site, and attempts to replace the core with simpler anilines like 4-chloro-3-methylaniline have led to a complete loss of activity, underscoring the non-negotiable nature of this scaffold for this target class [1].

Agrochemical Intermediate Development: Leveraging Dual Reactivity for Herbicide and Pesticide Synthesis

The compound's structure allows for systematic derivatization into herbicidal aniline derivatives. The electron-rich amino group can be acylated or sulfonylated, while the chlorine atom enables further coupling reactions to introduce aromatic or heterocyclic groups, a common motif in commercial agrochemicals [2]. This dual reactivity offers a more convergent synthetic route compared to using 2-methoxy-3-methylaniline, which would require a separate halogenation step [2].

Precision Dye and Pigment Manufacturing: Accessing Specific Absorption Profiles via Regiochemistry

The coloristic properties of azo dyes are highly sensitive to the substituent pattern on the coupling component [2]. The 4-chloro-2-methoxy-3-methylaniline regioisomer provides a unique bathochromic shift compared to dyes derived from 4-chloro-2-methoxy-5-methylaniline [1]. For procuring a dye intermediate that yields a specific shade with high molar extinction coefficient, the exact 2,3,4-substitution pattern is mandatory, as the 2,3,5-isomer produces a visually and spectroscopically distinct product.

Drug Discovery Library Synthesis: A Privileged Fragment for CNS-Targeted Compound Collections

With a calculated XLogP3 of 2.2 and two hydrogen bond acceptors, this aniline falls within a favorable CNS drug-like property space [2]. It is a superior choice over the more lipophilic 4-chloro-3-methylaniline (XLogP3 2.8) when synthesizing focused libraries for neurodegenerative or psychiatric targets, as the lower logP is correlated with reduced non-specific binding and improved metabolic stability [2].

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